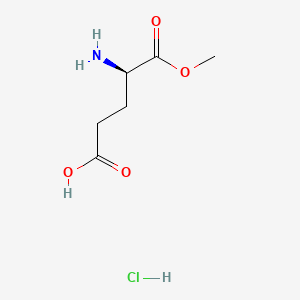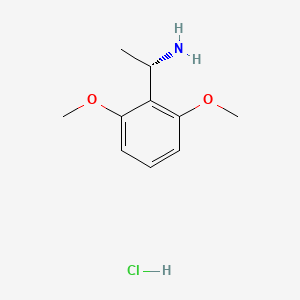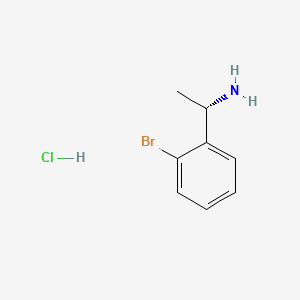![molecular formula C7H5BrN2 B591998 3-ブロモ-1H-ピロロ[3,2-b]ピリジン CAS No. 23688-47-3](/img/structure/B591998.png)
3-ブロモ-1H-ピロロ[3,2-b]ピリジン
説明
3-Bromo-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that features a bromine atom attached to the third position of a pyrrolo[3,2-b]pyridine ring system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
科学的研究の応用
3-Bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials.
作用機序
Target of Action
3-Bromo-1H-pyrrolo[3,2-b]pyridine has been found to have high inhibition on TNIK (Traf2- and Nck-interacting kinase) . TNIK is a member of the germinal center kinase family and plays a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and survival .
Mode of Action
The compound interacts with its target, TNIK, leading to its inhibition . This interaction results in changes in the cellular processes regulated by TNIK, such as cell proliferation, migration, and survival .
Biochemical Pathways
Upon binding to TNIK, 3-Bromo-1H-pyrrolo[3,2-b]pyridine inhibits the activation of downstream signaling pathways regulated by TNIK . This includes pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is recommended to be stored in a cool and dark place, under inert gas . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of TNIK by 3-Bromo-1H-pyrrolo[3,2-b]pyridine can lead to a decrease in cell proliferation and migration, and an increase in cell apoptosis . This makes the compound a potential candidate for cancer therapy, as abnormal activation of TNIK is associated with the progression and development of several cancers .
Action Environment
The action of 3-Bromo-1H-pyrrolo[3,2-b]pyridine can be influenced by environmental factors. For instance, the compound is air sensitive and should be stored under inert gas . Its stability and efficacy could be affected by exposure to light, moisture, or inappropriate temperatures .
生化学分析
Biochemical Properties
It has been found to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
In cellular studies, derivatives of 3-Bromo-1H-pyrrolo[3,2-b]pyridine have shown potent activities against FGFR1, 2, and 3 . These compounds have been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
It is known that its derivatives can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition can facilitate cancer initiation, progression, and resistance to cancer therapy .
Temporal Effects in Laboratory Settings
It is known that its derivatives can significantly reduce the migration and invasion abilities of 4T1 cells after treatment for 24 hours .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 3-Bromo-1H-pyrrolo[3,2-b]pyridine may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk associated with handling bromine on a large scale .
化学反応の分析
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds.
Reduction Reactions: The bromine atom can be reduced to form 1H-pyrrolo[3,2-b]pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used along with ligands like triphenylphosphine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds or arylamines.
Reduction Reactions: The major product is 1H-pyrrolo[3,2-b]pyridine.
類似化合物との比較
Similar Compounds
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine
- Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 6-bromo-7-azaindole-3-carboxylate
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
3-Bromo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific bromination pattern and the position of the bromine atom on the pyrrolo[3,2-b]pyridine ring. This unique structure imparts distinct reactivity and biological activity compared to its isomers and other similar compounds .
特性
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNDTQPKDGOBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657104 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23688-47-3 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















